Mapenterol hydrochloride is a synthetic compound primarily utilized as a reference material in analytical chemistry, particularly in the residue analysis of food and environmental samples. Its chemical structure is characterized by the formula and a molecular weight of approximately 372.30 g/mol. The compound is known for its role in calibrating analytical methods and ensuring compliance with regulatory standards in laboratories .
Mapenterol hydrochloride falls under the category of beta-adrenergic agonists, which are compounds that stimulate beta-adrenergic receptors in the body. This classification highlights its potential pharmacological effects, although its primary use remains in analytical chemistry rather than clinical applications .
The synthesis of Mapenterol hydrochloride involves several chemical reactions that typically include the following steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high purity and yield. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the synthesized compound .
Mapenterol hydrochloride features a complex molecular structure with multiple functional groups that contribute to its properties:
The molecular structure can be represented as follows:
This representation aids in understanding its reactivity and interactions with biological systems.
Mapenterol hydrochloride undergoes various chemical reactions that are crucial for its application in analytical chemistry:
The stability of Mapenterol hydrochloride is influenced by pH and temperature, making it essential to maintain specific conditions during storage and analysis to prevent degradation .
While primarily used as a reference material in laboratories, if considered pharmacologically, Mapenterol hydrochloride acts as a beta-adrenergic agonist:
Although detailed pharmacological data on Mapenterol hydrochloride specifically may be limited due to its primary use in analytical settings, understanding its mechanism can inform its potential applications in therapeutic contexts .
These properties are critical for determining the appropriate handling and application methods in laboratory settings .
Mapenterol hydrochloride serves several important roles in scientific research:
Mapenterol hydrochloride (CAS 54238-51-6) is a β₂-adrenoceptor agonist with the systematic name 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride. Its molecular formula is C₁₄H₂₁Cl₂F₃N₂O, corresponding to a molecular weight of 361.23 g/mol. The structure features a chiral center, with the active enantiomer exhibiting stereospecific binding to β₂-adrenergic receptors [3] [10]. Key structural motifs include:
Spectroscopic Identification:
Table 1: Key Structural Identifiers of Mapenterol Hydrochloride
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 54238-51-6 |
| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O |
| IUPAC Name | 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride |
| Exact Mass | 360.097 Da |
| SMILES | Cl.CCC(C)(C)NCC(O)c1cc(Cl)c(N)c(c1)C(F)(F)F |
| InChI Key | LWJSGOMCMMDPEN-UHFFFAOYSA-N |
Solubility Profile:Mapenterol hydrochloride exhibits moderate water solubility (25 mg/mL or 69.21 mM), attributable to its ionic character. This property facilitates its dissolution in biological fluids and enables formulation in aqueous-based analytical standards. In organic solvents, it displays higher solubility in methanol and acetonitrile (>50 mg/mL), crucial for chromatography and sample preparation [5] [10].
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5